

Cy5.5 bis-NHS Ester: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy5.5 bis-NHS ester

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Introduction

Cy5.5 bis-NHS ester is a bifunctional, near-infrared (NIR) fluorescent dye that has become an invaluable tool in various life science research and drug development applications. As a member of the cyanine dye family, it exhibits high molar extinction coefficients, good quantum yields, and emissions in the NIR spectrum, a region where biological tissue has minimal autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.[1] The "bis-NHS ester" functionality refers to the presence of two N-hydroxysuccinimidyl ester reactive groups.[2] These groups readily react with primary amines on biomolecules, such as the lysine residues of proteins and antibodies, to form stable amide bonds.[3] This bifunctional nature makes **Cy5.5 bis-NHS ester** particularly useful for crosslinking applications, where it can be used to link two different amine-containing molecules or to create intramolecular crosslinks within a single molecule.

Core Properties and Characteristics

Cy5.5 bis-NHS ester is a reactive cyanine dye designed for the stable labeling of biomolecules.[4][5] Its key features include high water solubility (especially for sulfo-derivatives), pH insensitivity over a broad range, and bright, photostable fluorescence.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Cy5.5 bis-NHS ester** and its closely related mono-NHS ester counterpart. It is important to note that the core chromophore determines the spectral properties, which are expected to be nearly identical between the mono- and bis-functionalized forms.

Property	Value	References
Molecular Formula	C53H57ClN4O8	[5]
Molecular Weight	913.5 g/mol	[5]
CAS Number	2183440-77-7	[5]
Excitation Maximum (λ_{ex})	~675 nm	[6][8][9]
Emission Maximum (λ_{em})	~694 nm	[6][8]
Molar Extinction Coefficient (ϵ)	~190,000 - 209,000 M ⁻¹ cm ⁻¹	[6][10]
Fluorescence Quantum Yield (Φ)	~0.2	[10]
Recommended Storage	-20°C, desiccated and protected from light	[6][7]
Solubility	DMSO, DMF	[6]

Mechanism of Action: Amine-Reactive Labeling

The N-hydroxysuccinimidyl (NHS) ester groups of **Cy5.5 bis-NHS ester** are highly reactive towards primary amines (-NH₂) found on biomolecules. The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly basic pH (typically 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[11]

Experimental Protocols

Protein and Antibody Labeling with Cy5.5 bis-NHS Ester

This protocol provides a general guideline for the conjugation of **Cy5.5 bis-NHS ester** to proteins and antibodies. Optimization may be required for specific biomolecules.

Materials:

- **Cy5.5 bis-NHS ester**
- Protein or antibody to be labeled (in an amine-free buffer, e.g., PBS)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0
- Purification column (e.g., Sephadex G-25)
- Stir plate and stir bars

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[\[12\]](#)
 - If the protein buffer contains primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS.[\[13\]](#)
- Prepare the Dye Solution:
 - Allow the vial of **Cy5.5 bis-NHS ester** to warm to room temperature before opening.
 - Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.[\[12\]](#)
- Labeling Reaction:
 - While gently stirring, slowly add the dye solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein.[\[12\]](#)

- Incubate the reaction for 1 hour at room temperature, protected from light.[14]
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[15]
 - The first colored band to elute is the labeled protein.[12]
- Storage:
 - Store the labeled protein at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.[16]

In Vivo Imaging Protocol using Cy5.5-labeled Probes

This protocol outlines a general procedure for in vivo imaging in a murine model using a Cy5.5-labeled targeting agent.

Materials:

- Cy5.5-labeled probe (e.g., antibody, peptide)
- Animal model (e.g., tumor-bearing mouse)
- In vivo imaging system with appropriate excitation and emission filters
- Sterile vehicle (e.g., PBS)

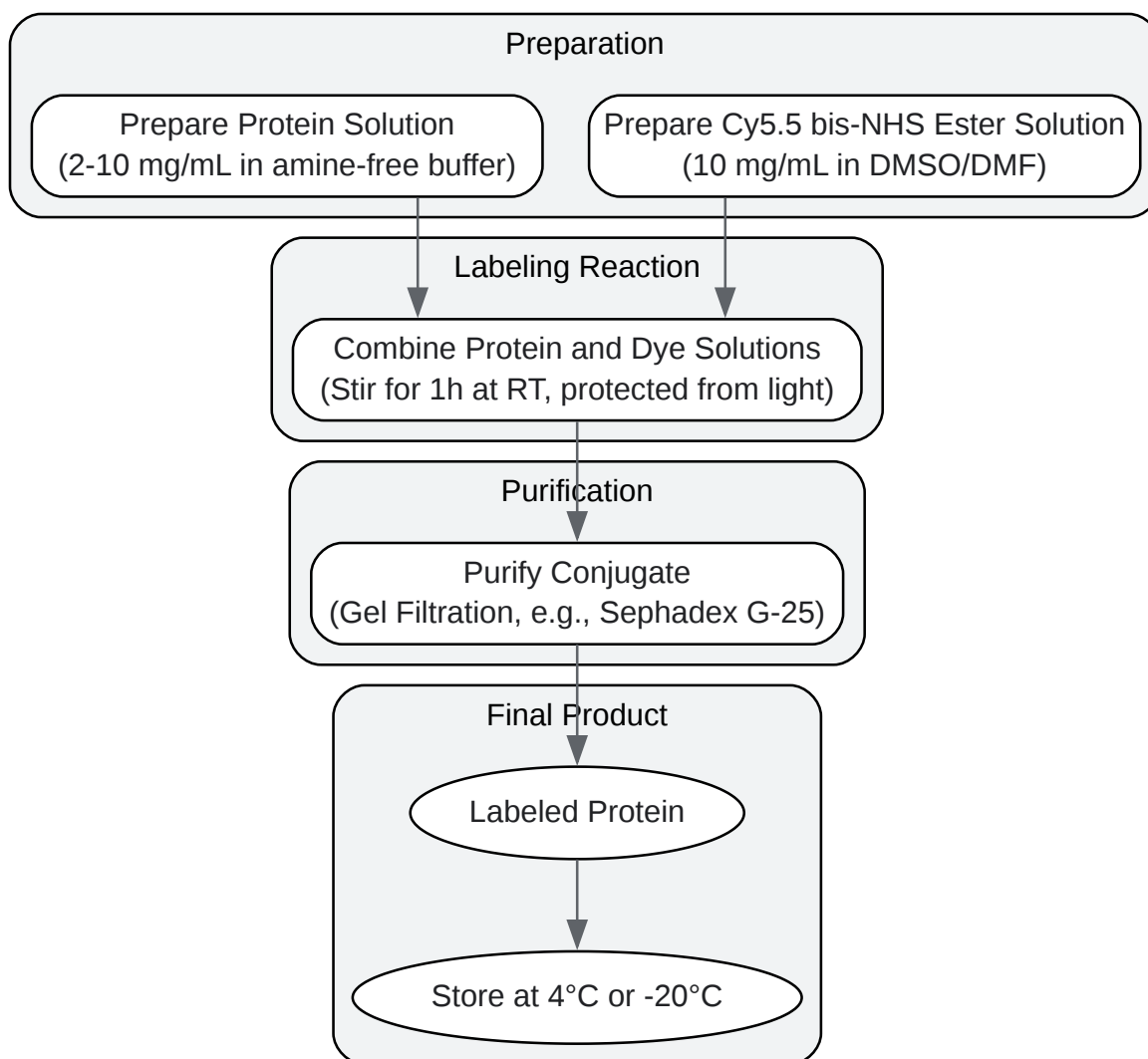
Procedure:

- Probe Administration:
 - Dilute the Cy5.5-labeled probe to the desired concentration in a sterile vehicle.
 - Administer the probe to the animal, typically via intravenous injection.[12]
- In Vivo Imaging:

- Perform whole-body imaging at predetermined time points (e.g., 1, 4, 24, 48 hours post-injection).[\[12\]](#)
- Use appropriate filter sets for Cy5.5 (e.g., Excitation: 640 nm, Emission: 680 nm).[\[12\]](#)
- Ex Vivo Organ Analysis:
 - At the end of the imaging study, euthanize the animal.
 - Dissect major organs and any tumors to assess the biodistribution of the labeled probe.
[\[12\]](#)

Visualizations

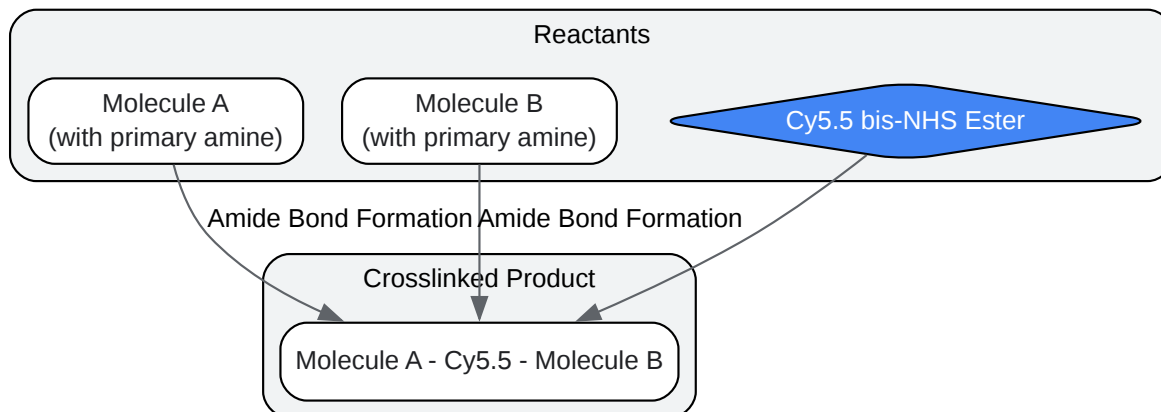
Experimental Workflow for Protein Labeling



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Caption: Workflow for labeling proteins with **Cy5.5 bis-NHS ester**.

Bifunctional Crosslinking Application



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Caption: Crosslinking of two molecules using **Cy5.5 bis-NHS ester**.

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